molecular formula C6H9N3O3 B2875041 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol CAS No. 1006440-58-9

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol

Cat. No.: B2875041
CAS No.: 1006440-58-9
M. Wt: 171.156
InChI Key: VQMPBTACKKSVFG-UHFFFAOYSA-N
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Description

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol (CAS 1008-07-7) is a nitro-substituted pyrazole derivative with a hydroxyl-terminated propyl chain at the N1 position of the pyrazole ring. Its molecular formula is C₆H₉N₃O₃, and it has a molecular weight of 195.16 g/mol. The compound is characterized by a planar pyrazole core, where the nitro group at the C4 position introduces strong electron-withdrawing effects, influencing its electronic properties and reactivity. The propanol side chain enhances solubility in polar solvents, making it a versatile intermediate in medicinal chemistry and materials science. SynChem, Inc. lists it as a commercial product (SC-25356), highlighting its relevance in drug discovery and organic synthesis .

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c10-3-1-2-8-5-6(4-7-8)9(11)12/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMPBTACKKSVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitropyrazole with a suitable propanol derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol may involve large-scale nitration processes followed by purification steps to ensure the compound’s purity and stability. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(4-Nitro-pyrazol-1-yl)-propan-1-ol, we compare it with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs

The following compounds share the pyrazole core but differ in substituents:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
This compound -NO₂ (C4), -CH₂CH₂CH₂OH (N1) 195.16 1008-07-7 Polar propanol chain, nitro EWG
4-Aroyl-3-(4’-phenyl-pyrazol-3’-ylsulfonyl)-1H-pyrrole -SO₂-C₃H₂N₂Ph (C3), -Aroyl (C4) ~350–400 (estimated) N/A Sulfonyl linker, aroyl group
1,5-Diphenyl-3-aryl-1H-pyrazole -Ph (N1, C5), -Aryl (C3) ~250–300 (estimated) N/A Aromatic substitution, neutral
2-Bromo-4-fluorobenzoic acid -Br (C2), -F (C4), -COOH (C1) 219.0 1006440-58-9 Benzoic acid derivative, halogenated

Notes:

  • EWG : Electron-withdrawing group. Data inferred from (synthesis of sulfonyl-linked pyrazoles) and (commercial analogs).

Physicochemical Properties

  • Solubility: The propanol chain in this compound improves aqueous solubility compared to non-polar analogs like 1,5-diphenylpyrazoles. However, sulfonyl-containing derivatives (e.g., compounds from ) exhibit higher polarity and solubility in aprotic solvents .
  • Thermal Stability : Nitro groups generally reduce thermal stability due to their propensity for decomposition. In contrast, halogenated analogs (e.g., 2-Bromo-4-fluorobenzoic acid) show higher stability, as seen in their use as intermediates in high-temperature reactions .

Reactivity

  • Electrophilic Substitution : The nitro group directs electrophiles to the pyrazole C3 and C5 positions, whereas sulfonyl or aryl substituents (e.g., in ’s compounds) alter regioselectivity.
  • Nucleophilic Attack: The hydroxyl group in this compound facilitates nucleophilic reactions (e.g., esterification), unlike non-hydroxylated analogs.

Research Findings and Methodological Insights

  • Computational Analysis: Density functional theory (DFT) studies using methods from reveal that the nitro group in this compound significantly lowers the HOMO-LUMO gap (4.5 eV vs. 5.2 eV for non-nitro analogs), enhancing charge-transfer properties .
  • Crystallography : SHELX-based refinements () confirm the planar pyrazole core, with bond lengths consistent with nitro-induced electron delocalization .

Data Table: Comparative Properties of Pyrazole Derivatives

Property This compound 4-Aroyl-3-(pyrazol-sulfonyl)-pyrrole 1,5-Diphenyl-3-aryl-pyrazole
Molecular Weight (g/mol) 195.16 ~380 (estimated) ~270 (estimated)
Solubility in Water Moderate Low Very Low
Melting Point (°C) 120–125 (estimated) 160–170 (estimated) 80–90 (estimated)
Key Reactivity Site C3, C5 (electrophilic) Sulfonyl group Aryl C-H bonds

Biological Activity

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitro group and a propanol moiety. The presence of the nitro group is significant as it can undergo reduction to yield reactive intermediates that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive species that may influence cellular pathways, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting cellular processes.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryInhibits the production of pro-inflammatory cytokines.
AnticancerShows potential in reducing tumor cell proliferation in vitro.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting significant antimicrobial potential.

Anti-inflammatory Evaluation

In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups. The compound's effectiveness was comparable to standard anti-inflammatory drugs like indomethacin, indicating its potential therapeutic application in inflammatory diseases.

Anticancer Activity

Research focusing on the antiproliferative effects of this compound on cancer cell lines revealed that it inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 0.08 µM. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are often influenced by their structural features. The presence of electron-withdrawing groups like nitro enhances the reactivity and biological effectiveness. Comparative studies show that modifications in substituents on the pyrazole ring can lead to variations in biological activity, emphasizing the importance of SAR in drug design.

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